1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H15N3/c11-10(4-5-10)8-7-13-6-2-1-3-9(13)12-8/h7H,1-6,11H2 |
InChI Key |
KAARAMHEXUKVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3(CC3)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Preformed Imidazopyridine Intermediates
This approach prioritizes imidazopyridine core synthesis before introducing the cyclopropane moiety. A representative protocol involves:
-
Imidazopyridine Formation : Reacting 2-aminopyridine with α,β-unsaturated ketones under acidic conditions to form the tetrahydroimidazo[1,2-a]pyridine scaffold.
-
Cyclopropane Introduction : Treating the intermediate with diazomethane or ethyl diazoacetate in the presence of transition-metal catalysts (e.g., Rh(II) carboxylates) to generate the cyclopropane ring.
-
Step 1 : Ethyl glycinate (10 mmol) and dialkyl but-2-ynedioate (12 mmol) react in ethanol with triethylamine (15 mmol) at 80°C for 6 hours to form β-enamino esters.
-
Step 2 : The β-enamino ester intermediate reacts with cyclopropanecarboxaldehyde (10 mmol) and malononitrile (12 mmol) at 120°C for 12 hours, yielding the cyclopropane-fused product (62% yield).
Key Data :
| Parameter | Details |
|---|---|
| Catalyst | Triethylamine |
| Temperature | 80°C (Step 1); 120°C (Step 2) |
| Yield | 62% |
| Purity (HPLC) | >95% |
One-Pot Multi-Component Reactions
Multi-component strategies reduce isolation steps and improve atom economy. A notable method involves:
-
Simultaneous Cyclization and Cyclopropanation : Combining 2-aminopyridine, cyclopropanecarboxaldehyde, and a nitrile source (e.g., malononitrile) in a single pot.
-
Reagents : 2-Aminopyridine (1 eq), cyclopropanecarboxaldehyde (1.2 eq), malononitrile (1.5 eq), TMDP (10 mol%) in ethanol/water (1:1).
-
Reaction Time : 8 hours at 100°C.
-
Yield : 71% with 88:12 regioselectivity for the desired isomer.
Advantages :
Catalytic Asymmetric Synthesis
For enantioselective preparation, chiral catalysts are employed during cyclopropanation:
-
Substrate Preparation : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde (5 mmol).
-
Cyclopropanation : React with ethyl diazoacetate (6 mmol) and Rh₂(S-TCPTTL)₄ (2 mol%) in dichloromethane at 25°C for 24 hours.
-
Amination : Reduce the ester group to amine using LiAlH₄ (3 eq) in THF at 0°C.
Performance Metrics :
| Parameter | Details |
|---|---|
| Enantiomeric Excess (ee) | 94% |
| Overall Yield | 58% |
| Catalyst Loading | 2 mol% |
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Regioselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Cyclopropanation Post-Modification | 62 | Moderate | High | Limited |
| One-Pot Multi-Component | 71 | High | Low | High |
| Catalytic Asymmetric | 58 | Excellent (94% ee) | Moderate | Moderate |
Key Observations :
-
One-pot methods offer superior scalability but require precise stoichiometric control.
-
Asymmetric synthesis achieves high enantiopurity but involves costly catalysts.
Critical Reaction Parameters
Solvent and Temperature Effects
-
Polar Aprotic Solvents : DMF or DMSO improves cyclopropanation yields by stabilizing transition states.
-
Temperature : Reactions above 100°C promote side reactions (e.g., ring-opening of cyclopropane).
Table 2: Solvent Screening for Cyclopropanation
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| DMF | 75 | <5% |
| Ethanol | 62 | 12% |
| THF | 54 | 18% |
Catalytic Systems
-
Rhodium Catalysts : Rh₂(OAc)₄ achieves 82% yield in cyclopropanation but requires inert atmospheres.
-
Organocatalysts : TMDP enables one-pot reactions but is limited to non-stereoselective pathways.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Rh₂(S-TCPTTL)₄ | 12,000 |
| TMDP | 800 |
| Ethyl Diazoacetate | 1,200 |
Recommendation : One-pot methods using TMDP are economically viable for large-scale production.
Chemical Reactions Analysis
Amine-Group Reactivity
The primary amine moiety participates in classical nucleophilic reactions:
Key Findings :
-
Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity.
-
Steric hindrance from the cyclopropane ring slows sulfonylation kinetics compared to linear amines.
Cyclopropane Ring Transformations
The strained cyclopropane ring undergoes selective ring-opening and functionalization:
Mechanistic Insights :
-
Hydrogenolysis selectively cleaves the cyclopropane ring without affecting the imidazo-pyridine core.
-
Radical difluoromethylation under photoredox conditions enables cascade cyclization, forming fused heterocycles .
Imidazo[1,2-a]pyridine Core Modifications
The tetrahydroimidazo ring participates in electrophilic substitutions and cycloadditions:
Structural Impact :
-
Bromination occurs regioselectively at the C5 position of the imidazo ring.
-
Suzuki coupling introduces aromatic groups, enhancing π-stacking interactions in drug design .
Catalytic and Multicomponent Reactions
The compound serves as a substrate in advanced synthetic strategies:
Applications :
-
Ugi reactions generate diversity-oriented libraries for high-throughput screening .
-
Photoredox catalysis enables C–H functionalization under mild conditions .
Biological Interactions
While not direct chemical reactions, the compound’s interactions with biological targets inform reactivity:
Design Implications :
-
N-Acylation improves metabolic stability by reducing oxidative deamination.
-
Cyclopropane ring substitution alters binding kinetics to G-protein-coupled receptors.
Stability and Degradation Pathways
Critical for handling and storage:
| Condition | Degradation Product | Half-Life (25°C) | Citations |
|---|---|---|---|
| Acidic (pH 2) | Ring-opened diamine | 12 h | |
| Oxidative (H₂O₂) | N-Oxide derivative | 45 min |
Recommendations :
-
Store under inert atmosphere at –20°C to prevent oxidation.
-
Avoid prolonged exposure to aqueous acids during synthesis.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antiviral Activity
Research indicates that derivatives of tetrahydroimidazo compounds can inhibit viral replication. For instance, studies have shown that compounds with similar structures effectively disrupt the RNA-dependent RNA polymerase (RdRP) of influenza viruses, suggesting potential use in antiviral drug development against influenza and possibly other RNA viruses .
Anticancer Potential
Preliminary investigations have demonstrated that 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in specific tumor types .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It may act as an inhibitor of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . This inhibition could enhance cholinergic transmission and improve cognitive functions.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its pharmacological profiles. For example:
- Substituted Cyclopropanes : Modifications on the cyclopropane ring have been explored to improve bioavailability and selectivity towards specific biological targets.
Case Studies
Several studies highlight the therapeutic potential of this compound:
Case Study 1: Antiviral Efficacy
In a study targeting influenza A virus polymerase, derivatives of tetrahydroimidazo compounds were synthesized and evaluated for their ability to inhibit viral replication. The most potent derivatives showed IC50 values in the low micromolar range, indicating significant antiviral activity .
Case Study 2: Cancer Cell Line Studies
A series of experiments assessed the cytotoxicity of the compound against human cancer cell lines including breast and colon cancer cells. The results indicated that certain derivatives caused a significant reduction in cell viability at concentrations below 20 µM .
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations
Antimicrobial Activity :
- The hydrazone derivatives (e.g., 8d–8f) exhibit broad-spectrum antibacterial activity, outperforming the target compound’s structural analogs in Gram-positive and Gram-negative bacterial models . In contrast, antifungal activity is reported in simpler tetrahydroimidazopyridine derivatives, highlighting the role of substituents (e.g., hydrazone vs. amine groups) in modulating biological specificity .
The discontinued status of the target compound may reflect synthetic challenges or inferior pharmacokinetics compared to pyrazine-based analogs. Substitutions on the cyclopropane ring (e.g., pyrazole hybrids in ) demonstrate versatility in scaffold design but lack reported biological data, limiting direct comparisons.
Synthetic Accessibility: The one-pot synthesis of nitro- and cyano-substituted derivatives contrasts with the target compound’s discontinued status, suggesting that complex functionalization (e.g., nitrophenyl groups) may be more synthetically tractable than cyclopropane-amine integration.
Research Implications
Future studies could explore hybridizing its core with active substituents from analogs (e.g., hydrazones or pyrazole groups ) to optimize antimicrobial activity. Additionally, structural data from pyrazine derivatives and nitro-substituted compounds provide valuable benchmarks for improving solubility and synthetic yield.
Limitations
- Direct biological data for 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Discrepancies in reported activities (e.g., antibacterial vs. antifungal) highlight the need for standardized assays to enable cross-compound comparisons.
Q & A
Q. What are the key synthetic methodologies for preparing 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine?
The synthesis typically involves multi-step reactions, including cyclopropane functionalization and hydrogenation. For example:
- Hydrogenation : Reduction of imidazo[1,2-a]pyridine precursors using Pd/C under hydrogen atmosphere, followed by acid treatment to isolate the dihydrochloride salt (61% yield) .
- Purification : Flash column chromatography (e.g., DCM/MeOH gradients) or reverse-phase C18 chromatography for final purification .
- Critical parameters : Strict control of reaction temperature, solvent choice (e.g., methanol or 2-methoxyethanol), and catalyst loading to optimize yield .
Q. How can the structural identity of this compound be confirmed?
Use a combination of analytical techniques:
- NMR spectroscopy : 1H and 13C NMR to assign proton and carbon environments (e.g., cyclopropane protons at δ ~1.5–2.5 ppm; imidazo[1,2-a]pyridine carbons at δ ~110–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C11H17N3: 192.1491; observed: 192.1495) .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
Q. What safety precautions are essential during handling?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Spill management : Absorb with inert material (e.g., sand) and avoid water jets to prevent aerosolization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency with carboxylic acid derivatives?
- Coupling reagents : Use HATU (1.2 eq.) with DIPEA (3 eq.) in anhydrous DMF to activate carboxyl groups for amide bond formation .
- Temperature : Conduct reactions at 0°C initially to minimize side reactions, then warm to room temperature .
- Workup : Extract with ethyl acetate, wash with brine, and dry over Na2SO4 to remove excess reagents .
- Yield challenges : Low yields (e.g., 23.9% in amidation) may require iterative solvent screening (e.g., DCM/MeOH vs. THF/water) .
Q. How do structural modifications to the tetrahydroimidazo[1,2-a]pyridine core affect biological activity?
- Pharmacophore analysis : Replace the cyclopropane group with bulkier substituents (e.g., phenyl or benzyl) to assess steric effects on target binding .
- IC50 comparisons : Test derivatives against disease models (e.g., malaria parasites) to correlate substituent polarity with activity (e.g., IC50 ranges: 63–5520 nM) .
- Computational modeling : Use QSAR or docking studies to predict binding affinities based on electronic/steric properties .
Q. What experimental strategies evaluate photostability and reactive oxygen species (ROS) generation?
- Singlet oxygen (¹O₂) assays : Measure quantum yields (ΦΔ) in D2O using phenalenone as a reference (ΦΔ = 0.01–0.1 for imidazo derivatives) .
- Time-resolved spectroscopy : Monitor triplet-state decay kinetics to assess ROS generation under UV/visible light .
- Quenching studies : Add ROS scavengers (e.g., NaN₃) to confirm ¹O₂-mediated degradation pathways .
Q. How to resolve discrepancies in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines) .
- Statistical rigor : Use ≥3 biological replicates, unpaired two-tailed t-tests, and log-rank tests for survival data (p < 0.05 significance) .
- Control compounds : Include reference inhibitors (e.g., chloroquine for anti-malarial studies) to normalize inter-study variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
